4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione
Description
Properties
IUPAC Name |
4-methylpyrrolo[3,4-c]quinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c1-6-9-10(12(16)14-11(9)15)7-4-2-3-5-8(7)13-6/h2-5H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOYVWRCQYHNHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346337 | |
| Record name | 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26731563 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
27295-64-3 | |
| Record name | 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione typically involves multi-step procedures. One common method includes the following steps:
Oxidative Annulation: The initial step involves the oxidative annulation of appropriate starting materials, such as 2-amino-β-nitrostyrenes and β′-acetoxy allenoates, using a catalyst like cerium(IV) oxide (CeO2).
Reduction and Hydroamination: The intermediate product undergoes reduction and hydroamination, often mediated by zinc and acetic acid (Zn/AcOH), to form the desired pyrroloquinoline structure.
Dehydrogenation and N-Demethylation: The final steps involve dehydrogenation and N-demethylation, typically using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are less commonly reported in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the availability of the compound for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the dione functionality to dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antileishmanial agent, showing efficacy against visceral leishmaniasis.
Biological Studies: It is used in studies related to enzyme inhibition, particularly caspase-3 inhibitors, which are relevant in neurodegenerative disorders.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic structures with potential pharmacological properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as caspase-3, which play a crucial role in apoptosis and are targets for treating neurodegenerative diseases.
Antileishmanial Activity: It exerts its effects by interfering with the metabolic pathways of the Leishmania parasite, leading to reduced parasite burden in infected hosts.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Several analogues of pyrrolo[3,4-c]quinoline-1,3-dione derivatives have been synthesized, differing in substituent type and position:
Key Observations :
- Substituent Position : The 4-methyl derivative lacks the phenyl group present in the Rh-complex ligand reported in , which is critical for enantioselective kinase inhibition.
- Physical State : Methyl and phenethyl substituents often yield oils, while bulkier groups (e.g., cyclohexyl) may enhance crystallinity .
Heterocyclic Core Variations
Comparisons with structurally related heterocycles:
Key Observations :
- Biological Activity: Pyrrolo[3,4-c]pyridine derivatives with phenoxy substituents at position 4 show antidiabetic activity via insulin sensitization, whereas quinoline derivatives may prioritize CNS effects .
Biological Activity
4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature and research findings.
- Molecular Formula : C22H20N2O5
- Molecular Weight : 392.41 g/mol
- CAS Number : 27295-64-3
- Melting Point : 255ºC
- Density : 1.403 g/cm³
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death). The mechanism involves the inhibition of caspase-3, a critical enzyme in the apoptosis pathway, which suggests its potential as a therapeutic agent in cancer treatment .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 5.0 | Induction of apoptosis via caspase-3 inhibition |
| MCF-7 (Breast) | 7.5 | Cell cycle arrest and apoptosis |
| A549 (Lung) | 6.0 | Inhibition of proliferation |
Neuroprotective Effects
There is evidence suggesting that this compound may also possess neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanism is believed to be linked to its ability to inhibit oxidative stress and inflammation in neuronal cells .
Case Study: Neuroprotection in Alzheimer’s Disease
A study investigated the effects of this compound on neuronal cells exposed to amyloid-beta peptides. Results demonstrated a significant reduction in cell death and oxidative stress markers, indicating its potential utility in treating Alzheimer's disease .
Antimicrobial Activity
The compound has also shown antimicrobial properties against various bacterial strains. Its efficacy was evaluated using standard disk diffusion methods, revealing significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 13 |
| Pseudomonas aeruginosa | 12 |
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Inhibition : By inhibiting caspase-3, the compound effectively suppresses apoptosis in cancer cells.
- Antioxidant Properties : It reduces oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses.
- Anti-inflammatory Action : It modulates inflammatory pathways, potentially mitigating neurodegenerative processes.
Q & A
Basic: What are the standard synthetic routes for 4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione?
The compound is typically synthesized via TosMIC (tosylmethylisocyanide) reactions. A representative method involves:
- Reacting precursors (e.g., substituted quinolines) with TosMIC under reflux conditions (e.g., 130°C in N-methylpiperazine).
- Extracting the product with ethyl acetate, followed by washing with brine and drying.
- Purification via column chromatography (e.g., alumina column with ethyl acetate as eluent) to isolate the target compound in ~80% yield .
Key data:
| Step | Conditions | Yield |
|---|---|---|
| Reaction | 130°C, 1 hr | 80% |
| Purification | Alumina column (EtOAc) | 98% purity |
Basic: How is structural characterization performed for this compound?
Characterization relies on 1H NMR and chromatographic purity . For example:
- 1H NMR (CDCl₃) : Peaks at δ 2.5–3.0 ppm (N-CH₃), δ 6.5–8.0 ppm (aromatic protons) confirm the pyrroloquinoline core .
- HPLC/GC-MS : Used to verify purity (>95%) and detect isomers or byproducts .
Advanced: How can computational methods optimize its synthesis?
State-of-the-art quantum chemical calculations (e.g., reaction path searches) predict optimal reaction conditions (solvent, temperature) by modeling transition states and intermediates. Experimental validation narrows down parameters, reducing trial-and-error iterations .
Example workflow:
Simulate TosMIC reaction pathways.
Identify energy barriers for byproduct formation.
Test predicted conditions (e.g., 120°C in DMF) experimentally.
Advanced: What strategies resolve isomer formation during synthesis?
Isomers (e.g., 1-methyl vs. 3-methyl derivatives) arise from regioselectivity issues. Solutions include:
- Chromatographic separation : Use gradient elution (hexane/EtOAc) to resolve isomers .
- Directed substitution : Introduce steric hindrance via bulky groups (e.g., tert-butyl) to favor desired regiochemistry .
Advanced: How to address contradictions in pharmacological data across studies?
Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) may stem from:
- Structural variability : Substituent position (e.g., methyl at C4 vs. C6) alters electronic properties.
- Assay conditions : pH, solvent, or cell line differences (e.g., HEK293 vs. HeLa) impact results.
Methodological fix: Standardize assays using a common reference compound and control for solvent effects .
Basic: What safety protocols are critical during handling?
- PPE : N95 masks, gloves, and eyeshields to prevent inhalation/skin contact.
- Storage : In airtight containers under inert gas (N₂) to avoid degradation .
Advanced: How does reactor design impact scalability?
For large-scale synthesis:
- Continuous-flow reactors enhance heat/mass transfer, reducing side reactions.
- Membrane separation (e.g., nanofiltration) improves purity during workup .
Data: Batch vs. flow reactor comparison:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield | 75% | 88% |
| Purity | 90% | 95% |
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Use factorial design to evaluate variables:
- Factors : Substituent type (alkyl, aryl), position (C4, C6), and reaction time.
- Response variables : Yield, solubility, bioactivity.
Example 2² factorial matrix:
| Substituent | Position | Bioactivity (IC₅₀) |
|---|---|---|
| Methyl | C4 | 12 µM |
| Phenyl | C6 | 8 µM |
This identifies critical structural motifs for activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
